
2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide can be represented by the formula C9H9BrN2O3 . More detailed structural information might be available in a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 434.5±40.0 °C and its density is predicted to be 1.667±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
- 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is used in the synthesis of various compounds with potential pharmacological applications. For instance, Werbel et al. (1986) discuss the synthesis of a series of compounds for antimalarial activity, which involves steps related to substituted acetamides (Werbel et al., 1986).
- Rani et al. (2016) report the synthesis of novel acetamide derivatives, highlighting their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents (Rani et al., 2016).
Material Science and Chemical Properties
- Mahalakshmi et al. (2002) describe the compound as an organic non-linear optical material, emphasizing its crystalline properties in scientific research (Mahalakshmi et al., 2002).
- Krivoruchka et al. (2004) study the effects of hydrogen bonding on the IR spectrum and dipole moment of similar acetamide compounds, which is significant for understanding molecular interactions in solutions (Krivoruchka et al., 2004).
Analytical Chemistry Applications
- Trettin et al. (2014) explore the use of paracetamol (related to acetamides) as a model for oxidative stress in humans, which includes the study of metabolites like 3-nitro-paracetamol (Trettin et al., 2014).
Optical and Molecular Studies
- Wannalerse et al. (2022) demonstrate the synthesis of orcinolic derivatives (related to acetamides) and explore their optical properties as OH− indicators, contributing to the understanding of molecular interactions and responses (Wannalerse et al., 2022).
Mécanisme D'action
Target of Action
It’s known that similar compounds can interact with various proteins and enzymes in the body .
Mode of Action
Related compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Propriétés
IUPAC Name |
2-bromo-N-(2-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-6-7(11-9(13)5-10)3-2-4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDJCSTWUQWVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)

![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
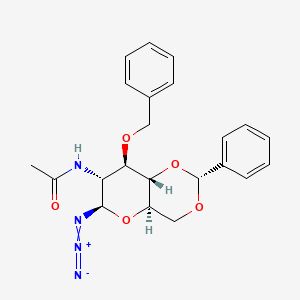
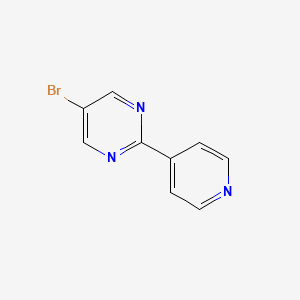
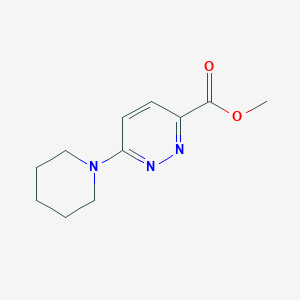
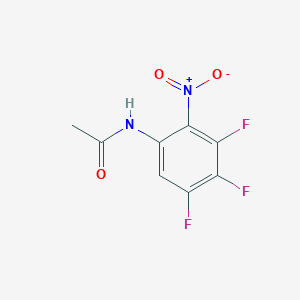
![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
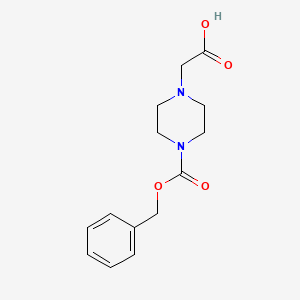
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)
![tert-Butyl 7-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532039.png)
